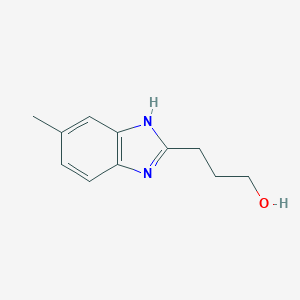

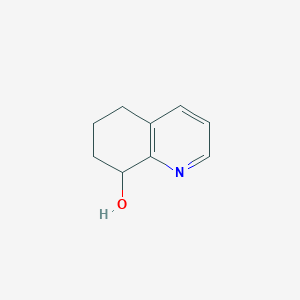

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

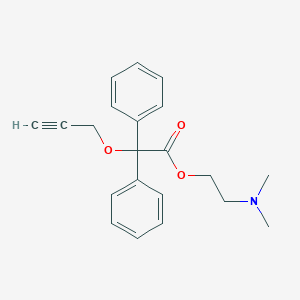

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Benzimidazole derivatives have been synthesized and characterized for their unique chemical properties. For example, a study demonstrated the synthesis of Zn complexes derived from 2-(Aminomethyl)Benzimidazole, showcasing their potential in coordination chemistry and material science due to their chelate structure and hydrogen bonding stabilization (Emmanuel Blas Patricio-Rangel et al., 2019). Another study focused on the synthesis of benzimidazole analogs as interleukin-5 inhibitors, highlighting the chemical versatility and potential therapeutic applications of these compounds (P. Boggu et al., 2019).

Medicinal Chemistry and Biological Applications

Benzimidazole derivatives are explored for their biological activities. One study reported the synthesis and evaluation of benzimidazole derivatives as inhibitors of mammalian DNA topoisomerase I, underlining their significance in developing novel anticancer agents (A. S. Alpan et al., 2007). Similarly, benzimidazole-based Schiff base copper(II) complexes were synthesized and studied for their DNA binding, cellular DNA lesion, and cytotoxicity, presenting a promising avenue for anticancer research (Anup Paul et al., 2015).

Catalytic Applications

Research on benzimidazole derivatives extends to catalysis. The synthesis of Ru(II)–phosphinite compounds based on ionic liquid and benzimidazole structures demonstrated their efficacy in transfer hydrogenation reactions, suggesting their utility in green chemistry and industrial applications (M. Aydemir et al., 2014).

Corrosion Inhibition

Benzimidazole derivatives also find applications in corrosion inhibition. A study on the corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl highlighted their potential in protecting industrial materials, contributing to the field of materials science and engineering (M. Yadav et al., 2013).

Properties

IUPAC Name |

3-(6-methyl-1H-benzimidazol-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-4-5-9-10(7-8)13-11(12-9)3-2-6-14/h4-5,7,14H,2-3,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGPUKBUCSGTCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405654 |

Source

|

| Record name | 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-19-2 |

Source

|

| Record name | 6-Methyl-1H-benzimidazole-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13395-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)

![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)

![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)